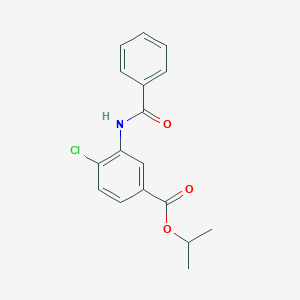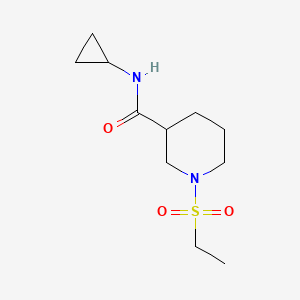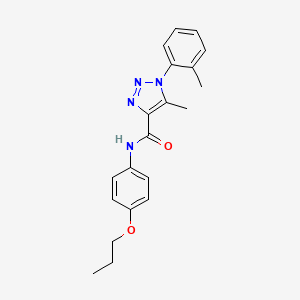
isopropyl 3-(benzoylamino)-4-chlorobenzoate
Vue d'ensemble
Description
Isopropyl 3-(benzoylamino)-4-chlorobenzoate, also known as IBCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. IBCB has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of isopropyl 3-(benzoylamino)-4-chlorobenzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, isopropyl 3-(benzoylamino)-4-chlorobenzoate has been found to inhibit the activity of certain enzymes involved in cell signaling pathways, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
isopropyl 3-(benzoylamino)-4-chlorobenzoate has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. Additionally, isopropyl 3-(benzoylamino)-4-chlorobenzoate has been found to inhibit the activity of certain enzymes involved in oxidative stress, which may contribute to its antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 3-(benzoylamino)-4-chlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to exhibit potent biological activity at low concentrations. However, isopropyl 3-(benzoylamino)-4-chlorobenzoate also has several limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on isopropyl 3-(benzoylamino)-4-chlorobenzoate. One area of interest is the development of more potent derivatives of isopropyl 3-(benzoylamino)-4-chlorobenzoate with improved selectivity and reduced toxicity. Additionally, further investigation into the mechanism of action of isopropyl 3-(benzoylamino)-4-chlorobenzoate may lead to the development of novel cancer therapies. Finally, research on the antibacterial and antifungal activity of isopropyl 3-(benzoylamino)-4-chlorobenzoate may lead to the development of new antibiotics and antifungal agents.
Applications De Recherche Scientifique
Isopropyl 3-(benzoylamino)-4-chlorobenzoate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. Additionally, isopropyl 3-(benzoylamino)-4-chlorobenzoate has been found to have potential as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
propan-2-yl 3-benzamido-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(2)22-17(21)13-8-9-14(18)15(10-13)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQNJPYVDXUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
![1-[4-(2-fluorophenoxy)-2-buten-1-yl]piperazine](/img/structure/B4439598.png)
![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)
![N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439623.png)

![1-[7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4439637.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4439647.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide](/img/structure/B4439651.png)

![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)